3-Bromo-5-(chloromethyl)isoxazole

説明

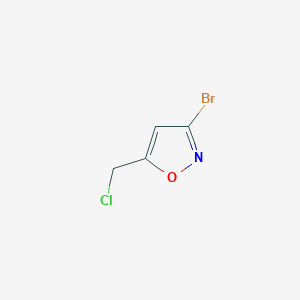

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)8-7-4/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKKVODIBXQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376808 | |

| Record name | 3-Bromo-5-(chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124498-15-3 | |

| Record name | 3-Bromo-5-(chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloromethyl Isoxazole and Its Analogues

Regioselective Synthetic Routes to 3-Bromo-5-(chloromethyl)isoxazole

The precise placement of the bromo and chloromethyl groups at the C3 and C5 positions, respectively, is crucial for the utility of this compound as a synthetic building block. Regioselectivity is a key challenge in the synthesis of 3,5-disubstituted isoxazoles, and various methods have been developed to control the orientation of substituents.

1,3-Dipolar Cycloaddition Strategies

One of the most powerful and widely used methods for constructing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govnih.govnih.gov To achieve the desired 3,5-substitution pattern for this compound, this would involve the reaction of a bromo-nitrile oxide with propargyl chloride. The regioselectivity of this reaction can often be a challenge, leading to mixtures of 3,4- and 3,5-disubstituted isomers. nih.govyoutube.com

However, the use of alkyne surrogates, such as 1,1-disubstituted bromoalkenes, can provide a highly regioselective route to 3,5-disubstituted isoxazoles. nih.gov In this approach, the bromoalkene acts as an alkyne synthon, undergoing cycloaddition with a nitrile oxide to form a bromoisoxazoline intermediate, which then eliminates hydrogen bromide to yield the aromatic isoxazole. nih.gov

A notable synthesis of 5-chloromethyl-3-bromoisoxazole was achieved by reacting dibromoformaldoxime with 2,3-dichloro-1-propene (B165496) in the presence of potassium bicarbonate. This reaction proceeds with a high experimental yield of 81%. wikipedia.orgresearchgate.net The reaction of nitrile oxides with 2,3-dichloroprop-1-ene can lead to 5-(chloromethyl)isoxazoles. researchgate.net The direction of cycloaddition is influenced by steric hindrance at the terminal carbon atom of the alkene's double bond. researchgate.net

Metal-Catalyzed Approaches in Isoxazole Ring Formation

Metal-catalyzed reactions have emerged as efficient methods for the synthesis of isoxazoles, often offering improved regioselectivity and milder reaction conditions compared to traditional methods. thieme-connect.com Copper and ruthenium catalysts are particularly effective in the [3+2] cycloaddition of alkynes and nitrile oxides. thieme-connect.combeilstein-journals.org

Copper(I)-catalyzed cycloadditions, often referred to as "click reactions," are known to favor the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. youtube.comorganic-chemistry.org In the context of isoxazole synthesis, copper catalysts can promote the reaction of nitrile oxides with terminal alkynes to regioselectively produce 3,5-disubstituted isoxazoles. beilstein-journals.org While this method is highly effective for terminal alkynes, the synthesis of more substituted isoxazoles can be challenging. beilstein-journals.org Ruthenium(II) catalysts have shown broader applicability, enabling the smooth reaction of both terminal and internal alkynes to produce 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high yields and regioselectivity. beilstein-journals.org

A one-pot copper-catalyzed approach involves the hydroxyamination of aldehydes, followed by chlorination and in situ generation of a nitrile oxide, which then undergoes a [3+2] dipolar cycloaddition with an alkyne to yield the 3,5-disubstituted isoxazole. researchgate.net

| Catalyst | Reactants | Product | Yield | Reference |

| Cu(I) | Nitrile Oxide, Terminal Alkyne | 3,5-disubstituted isoxazole | Good to High | beilstein-journals.org |

| Ru(II) | Nitrile Oxide, Alkyne | 3,5- or 3,4,5-substituted isoxazole | High | beilstein-journals.org |

| Copper Acetate | Aldehyde, Hydroxylamine (B1172632), Alkyne | 3,5-disubstituted isoxazole | Not specified | researchgate.net |

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the context of isoxazole synthesis, this often involves the use of safer solvents like water, microwave irradiation to accelerate reactions, and the use of reusable catalysts. researchgate.netnih.govnih.gov

Ultrasound-assisted synthesis has also emerged as a green alternative, enhancing reaction rates, reducing energy consumption, and improving yields. preprints.orgelifesciences.org Sonochemical methods can facilitate cyclization, cross-coupling, and multicomponent reactions for isoxazole synthesis, often under milder conditions and with reduced byproduct formation. preprints.orgelifesciences.org For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidizing agent in an aqueous medium under ultrasonic irradiation provides a simple and efficient one-pot synthesis of 3,5-functionalized isoxazoles. preprints.org

Microwave-assisted organic synthesis is another key green chemistry technique that can significantly reduce reaction times and improve yields in the preparation of isoxazole derivatives. researchgate.netnih.gov This method has been successfully applied to the synthesis of isoxazoles from chalcones. nih.gov

Hydroxylamine Hydrochloride Condensation Methods

A classical and versatile method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine hydrochloride. youtube.comyoutube.com The reaction proceeds through the formation of an oxime, followed by cyclization and dehydration to form the aromatic isoxazole ring. youtube.com This method's regioselectivity depends on the nature of the substituents on the dicarbonyl precursor.

For the synthesis of 3,5-disubstituted isoxazoles, the reaction of β-keto esters with hydroxylamine can proceed in two ways, depending on the reaction conditions, particularly the pH during workup. youtube.com This can lead to either isoxazolin-5-ones or 3-hydroxyisoxazoles. youtube.com The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a common route to 3,5-diarylisoxazoles. acs.orgwpmucdn.com

Post-Cyclization Functionalization and Derivatization Strategies

The presence of the chloromethyl group at the C5 position of this compound provides a reactive handle for a variety of post-cyclization modifications.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

For instance, 3-chloromethyl-5-phenylisoxazole has been shown to react with substituted phenols under Williamson ether synthesis conditions to afford the corresponding aryloxymethyl derivatives. researchgate.net Similarly, treatment with sodium methoxide, various thiolates (sodium phenylthiolate, sodium benzylthiolate, sodium furfurylthiolate), and morpholine (B109124) in methanol (B129727) leads to the substitution of the chlorine atom with methoxy (B1213986), thiophenyl, thiobenzyl, thiofurfuryl, and morpholino groups, respectively. researchgate.net

A similar strategy was employed in a multi-step synthesis of the psychoactive compound muscimol, where 5-chloromethyl-3-bromoisoxazole was treated with ammonium hydroxide (B78521) in dioxane to yield 5-aminomethyl-3-bromoisoxazole in 90% yield. wikipedia.org

| Nucleophile | Product of Reaction with 5-(chloromethyl)isoxazole (B1588054) derivative | Reference |

| Ammonium hydroxide | 5-(aminomethyl)isoxazole | wikipedia.org |

| Substituted phenols | 5-(aryloxymethyl)isoxazole | researchgate.net |

| Sodium methoxide | 5-(methoxymethyl)isoxazole | researchgate.net |

| Sodium thiolates | 5-(thioalkyl/arylmethyl)isoxazole | researchgate.net |

| Morpholine | 5-(morpholinomethyl)isoxazole | researchgate.net |

Alkylation and Arylation Reactions on the Isoxazole Core

The carbon-bromine bond at the 3-position of the isoxazole ring is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. These methods allow for the direct formation of carbon-carbon bonds, enabling the introduction of various alkyl, alkenyl, alkynyl, and aryl substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful tools for C-C bond formation, coupling an organoboron reagent with an organic halide. mdpi.comlibretexts.org For 3-bromoisoxazole (B39813) derivatives, this reaction facilitates the introduction of aryl and heteroaryl moieties. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. mdpi.comorganic-chemistry.org The use of bulky phosphine (B1218219) ligands is often crucial for achieving high yields and suppressing side reactions. researchgate.net

Sonogashira Coupling: To introduce alkynyl groups at the 3-position, the Sonogashira coupling is widely employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with the aryl or vinyl halide. wikipedia.orglibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable for synthesizing complex isoxazole-containing molecules. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoisoxazole derivative | Aryl/Heteroaryl-boronic acid | Pd(0) catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., P(t-Bu)₃) | 3-Aryl/Heteroaryl-isoxazole | researchgate.net |

| Sonogashira | 3-Bromoisoxazole derivative | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | 3-Alkynyl-isoxazole | wikipedia.orglibretexts.orgorganic-chemistry.org |

Halogen Exchange and Introduction of Diverse Functionalities

The two halogen atoms in this compound exhibit differential reactivity, allowing for selective functionalization. The chlorine atom on the methyl group is susceptible to nucleophilic substitution, while the bromine atom on the isoxazole ring can be replaced under different conditions, often involving organometallic intermediates or strong nucleophiles.

Reactions at the 5-(chloromethyl) Group: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of oxygen, sulfur, and nitrogen-based functionalities. For instance, reaction with phenols under Williamson ether synthesis conditions yields aryloxymethyl ethers. Similarly, thiolates and amines can be used to introduce thioether and amino groups, respectively.

Reactions at the 3-Bromo Position: The bromine atom attached directly to the aromatic isoxazole ring is less reactive towards simple nucleophilic substitution but can be replaced under specific conditions. A common transformation is the conversion to an alkoxy group, such as a methoxy group, by refluxing with potassium hydroxide in methanol. google.com This reaction proceeds via a nucleophilic aromatic substitution mechanism. Furthermore, amines can react with 3-bromoisoxazolines, which are precursors to 3-bromoisoxazoles, to yield 3-aminoisoxazolines that can be subsequently oxidized to the corresponding 3-aminoisoxazoles. researchgate.net

| Position | Reagent | Conditions | Functional Group Introduced | Reference |

|---|---|---|---|---|

| 5-(chloromethyl) | Phenols (ArOH) | Williamson ether synthesis | -CH₂OAr (Aryloxymethyl) | researchgate.net |

| 3-Bromo | Potassium Hydroxide / Methanol | Reflux | -OCH₃ (Methoxy) | google.com |

| 3-Bromo | Amines (R-NH₂) | Base, on isoxazoline (B3343090) precursor | -NHR (Amino) | researchgate.net |

Mechanistic Insights into this compound Synthesis

The formation of the 3-bromo-5-substituted isoxazole ring is predominantly achieved through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.govresearchgate.netmdpi.com This powerful synthetic route constructs the five-membered heterocyclic ring in a single, highly regioselective step.

The key steps in the synthesis of this compound are:

In-situ Generation of the 1,3-Dipole: The reaction begins with the formation of a bromo nitrile oxide (Br-C≡N⁺-O⁻). This highly reactive intermediate is typically generated in situ from a stable precursor, such as dibromoformaldoxime (Br₂C=NOH), by treatment with a mild base like potassium bicarbonate. chem-station.com The base facilitates the elimination of hydrogen bromide to yield the nitrile oxide.

1,3-Dipolar Cycloaddition: The generated bromo nitrile oxide then acts as the 1,3-dipole and reacts with a dipolarophile. For the synthesis of this compound, the dipolarophile is 2,3-dichloro-1-propene. The cycloaddition proceeds in a concerted fashion, where the π-system of the alkene reacts with the nitrile oxide to form a five-membered ring. nih.gov

Regioselectivity and Aromatization: The reaction exhibits high regioselectivity, leading specifically to the 3,5-disubstituted isoxazole isomer. This selectivity is governed by both steric and electronic factors, as predicted by frontier molecular orbital (FMO) theory. nih.govmdpi.com The initial product of the cycloaddition is a 5-(chloromethyl)-5-chloro-3-bromoisoxazoline. This intermediate then undergoes spontaneous elimination of hydrogen chloride (HCl) to aromatize, yielding the stable this compound product. The formation of the aromatic isoxazole ring is a significant thermodynamic driving force for the elimination step. nih.gov

This mechanistic pathway provides a reliable and efficient method for constructing the core structure of this compound and its analogues from readily available starting materials. google.com

Spectroscopic and Computational Characterization of 3 Bromo 5 Chloromethyl Isoxazole Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of a compound like 3-Bromo-5-(chloromethyl)isoxazole relies on a suite of sophisticated spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application allows for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Isoxazole (B147169) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For isoxazole derivatives, ¹H and ¹³C NMR spectra provide key insights into the substitution pattern and electronic environment of the ring and its substituents.

In the ¹H NMR spectrum of a 3,5-disubstituted isoxazole, the proton at the C4 position of the isoxazole ring typically appears as a singlet. For derivatives with a chloromethyl group at the C5 position, the methylene (B1212753) protons (-CH₂Cl) would also be expected to produce a singlet. The exact chemical shifts are influenced by the nature of the substituents on the isoxazole ring. For instance, in related 3-aryl-5-phenylisoxazoles, the C4-H proton signal is observed in a specific region, allowing for structural confirmation. researchgate.net

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, four distinct signals would be anticipated for the isoxazole ring carbons and the chloromethyl carbon. The chemical shifts of the ring carbons (C3, C4, and C5) are particularly diagnostic of the substitution pattern. Studies on 3,5-diaryl-4-bromoisoxazoles have shown that the chemical shift of C4 is sensitive to the electronic nature of the substituent at C5. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-H | ~6.5 - 7.0 | ~100 - 110 |

| -CH₂Cl | ~4.5 - 5.0 | ~40 - 45 |

| C3 | - | ~145 - 155 |

| C5 | - | ~165 - 175 |

Note: The predicted chemical shifts are based on general values for isoxazole derivatives and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In this compound, the key functional groups include the C-Br bond, the C-Cl bond, and the C=N and C-O bonds within the isoxazole ring.

The stretching vibration of the C-Cl bond is typically observed in the region of 800-600 cm⁻¹. The C-Br stretch appears at lower frequencies, generally in the 600-500 cm⁻¹ range. The characteristic vibrations of the isoxazole ring, including C=N and C-O stretching, contribute to a series of bands in the fingerprint region (below 1500 cm⁻¹). The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of O-H or N-H functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Bond | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (isoxazole ring) | Stretching | ~3100 - 3150 |

| C=N (isoxazole ring) | Stretching | ~1600 - 1650 |

| C=C (isoxazole ring) | Stretching | ~1400 - 1500 |

| C-O (isoxazole ring) | Stretching | ~1200 - 1300 |

| C-Cl | Stretching | ~800 - 600 |

| C-Br | Stretching | ~600 - 500 |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₄H₃BrClNO), the expected monoisotopic mass would be a key piece of data for its confirmation. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative abundances of the M, M+2, and M+4 peaks reflecting the natural isotopic abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the loss of a chlorine atom, a bromine atom, or the chloromethyl group would result in specific fragment ions, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported in the Cambridge Structural Database (CSDC), studies on related halogenated isoxazoles have provided valuable insights into their solid-state conformations. cam.ac.uk

Theoretical and Computational Investigations

In conjunction with experimental techniques, theoretical and computational methods offer a powerful approach to understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on isoxazole derivatives can provide valuable information about their molecular orbitals, charge distribution, and reactivity. researchgate.net

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles that can be compared with experimental data if available.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and electronic transitions.

Generate a molecular electrostatic potential (MEP) map: This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will interact with other reagents.

Simulate spectroscopic data: DFT calculations can be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental spectra to aid in their assignment.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and reaction mechanisms of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. bhu.ac.in

For this compound, FMO analysis can predict its behavior in various chemical reactions, such as cycloadditions or nucleophilic substitutions. eurekaselect.comwikipedia.org Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are commonly employed to determine the energies and spatial distributions of these frontier orbitals. bhu.ac.in

The analysis involves identifying the regions of the molecule where the HOMO and LUMO are localized. For an electrophilic attack, the reaction is likely to occur at the atom(s) where the LUMO has the largest coefficient. Conversely, for a nucleophilic attack, the reaction site corresponds to the location of the highest HOMO density. In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the isoxazole ring itself, influences the energy and distribution of the frontier orbitals. The LUMO is expected to be distributed across the C-Br bond and the chloromethyl group, suggesting these are potential sites for nucleophilic attack. The HOMO would likely be localized more on the isoxazole ring, particularly the oxygen and nitrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative insight into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital. Indicates nucleophilicity. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 6.65 | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Ionization Potential (I) | 7.85 | The minimum energy required to remove an electron from the molecule. (I ≈ -EHOMO) |

| Electron Affinity (A) | 1.20 | The energy released when an electron is added to the molecule. (A ≈ -ELUMO) |

| Chemical Hardness (η) | 3.33 | Resistance to change in electron distribution. (η = (I-A)/2) |

| Electronegativity (χ) | 4.53 | The power of an atom in a molecule to attract electrons to itself. (χ = (I+A)/2) |

| Electrophilicity Index (ω) | 3.07 | A measure of the energy lowering of a system when it accepts electrons. (ω = χ²/2η) |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated heterocyclic compounds. Actual values would require specific quantum chemical computations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.comnih.gov These methods are instrumental in drug discovery for identifying potential binding modes and estimating the binding affinity of a ligand to a receptor's active site. acs.orgresearchgate.net

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound or its derivatives, docking studies can elucidate how the molecule fits into the binding pocket of a specific enzyme or receptor. The process involves generating a multitude of possible conformations and orientations of the ligand within the binding site and scoring them based on a function that estimates binding energy. acs.orgacs.org The docking score, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. tandfonline.com Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and halogen bonds—the latter being particularly relevant for a bromo-substituted compound.

For instance, docking a derivative of this compound against a target like a protein kinase or carbonic anhydrase would reveal which amino acid residues it interacts with. acs.orgnih.gov The bromine atom can form halogen bonds with electron-rich residues, while the chloromethyl group can act as a reactive handle for covalent inhibition or form specific interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability and dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. mdpi.comnih.gov MD simulations provide a more realistic physiological environment by including solvent molecules and allowing the entire system to move according to the laws of physics. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand from their initial docked positions. nih.gov A stable complex will show minimal fluctuations in RMSD over the simulation period. Other analyses, such as Root Mean Square Fluctuation (RMSF) and binding free energy calculations (e.g., MM-PBSA/GBSA), can provide further details on protein flexibility and the energetic contributions of specific residues to the binding. mdpi.comacs.org

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results for a this compound Derivative with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Molecular Docking | ||

| Docking Score (LibDockScore) | 138.5 | A high score indicating a favorable binding affinity to the target protein. mdpi.com |

| Key Interacting Residues | TYR 230, LEU 287, HIS 447, ARG 331 | Identifies specific amino acids involved in binding. mdpi.comnih.gov |

| Types of Interactions | Halogen bond (Br···O), Hydrogen bond (N···H), Hydrophobic interactions | Shows the nature of the forces stabilizing the ligand-protein complex. |

| Molecular Dynamics | ||

| Simulation Time | 100 ns | Standard simulation time to assess complex stability. nih.govtandfonline.com |

| Average RMSD (Protein) | 1.8 Å | Low value indicates the protein structure remains stable upon ligand binding. mdpi.com |

| Average RMSD (Ligand) | 1.2 Å | Low value indicates the ligand remains stably bound in the active site. nih.gov |

| Binding Free Energy (ΔGbind) | -13.1 kcal/mol | A negative value confirming a thermodynamically favorable binding process. acs.orgacs.org |

Note: This data is representative of typical findings from docking and MD studies on isoxazole derivatives and serves as a plausible example. mdpi.comnih.govacs.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and pharmacodynamic properties of a compound. nih.govnih.gov This profiling helps to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and experimental testing. nih.govtandfonline.com For this compound and its potential derivatives, these predictions are vital for assessing their viability as therapeutic agents.

Pharmacokinetic properties determine the fate of a drug in the body. Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and adherence to established guidelines like Lipinski's Rule of Five. Lipinski's rules suggest that for a compound to be orally bioavailable, it should generally have a molecular weight < 500 Da, a logP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Pharmacodynamic profiling involves predicting the biological effects of the compound. This can include predicting interactions with various targets, including off-targets that could lead to toxicity, such as inhibition of cytochrome P450 (CYP) enzymes or binding to the hERG potassium channel, which is associated with cardiotoxicity. tandfonline.comnih.gov

Table 3: Predicted In Silico ADMET Profile for this compound

| Property | Predicted Value | Acceptable Range/Interpretation |

| Physicochemical Properties | ||

| Molecular Weight (MW) | 200.44 g/mol | < 500 (Good) |

| LogP (Lipophilicity) | 1.85 | -0.4 to +5.6 (Good) |

| Polar Surface Area (TPSA) | 26.6 Ų | < 140 Ų (Good for CNS penetration if < 90) acs.org |

| Pharmacokinetics | ||

| Aqueous Solubility (LogS) | -2.5 | > -4 (Soluble) |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | High | Suggests potential for CNS activity. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this major metabolic enzyme. nih.gov |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High likelihood of oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates good probability of having favorable pharmacokinetic properties. |

Note: These values are generated based on standard computational models and algorithms (e.g., QikProp, SwissADME) and provide an estimation of the compound's properties. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Chloromethyl Isoxazole

Electrophilic Aromatic Substitution Reactions on the Isoxazole (B147169) Ring

Electrophilic substitution is a hallmark reaction of aromatic compounds. wikipedia.org However, the isoxazole ring presents a unique case. As a five-membered heterocycle containing a nitrogen and an oxygen atom, the isoxazole ring is considered an electron-deficient system. This inherent electron deficiency deactivates the ring towards attack by electrophiles, making electrophilic substitution reactions significantly more challenging compared to electron-rich aromatic systems like benzene. scribd.comunacademy.com

The reactivity is further diminished by the presence of the bromine atom at the C3 position. Halogens are deactivating groups in electrophilic aromatic substitution, withdrawing electron density from the ring via the inductive effect. libretexts.org Consequently, 3-Bromo-5-(chloromethyl)isoxazole is highly resistant to common electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions under standard conditions. slideshare.net

While substitution on isoxazole rings can be forced under harsh conditions, it typically occurs at the C4 position, which is the most electron-rich carbon in the ring. However, no specific examples of electrophilic substitution on the C4 position of this compound are prominently reported in the scientific literature, underscoring the deactivated nature of the ring system. Synthetic strategies typically focus on building the desired substitution pattern through cycloaddition reactions rather than post-synthesis modification of the ring via electrophilic attack.

Nucleophilic Reactivity at the Chloromethyl Group

The chloromethyl group at the C5 position of the isoxazole ring is a highly reactive electrophilic site, primed for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, allowing for the direct introduction of diverse functional groups at the C5 methyl position.

This reactivity is a cornerstone of the synthetic utility of this compound. For instance, in a key step of a synthesis of muscimol, a psychoactive alkaloid, the chloromethyl group of 5-chloromethyl-3-bromoisoxazole is converted to an aminomethyl group by treatment with ammonium (B1175870) hydroxide (B78521) in dioxane, achieving a 90% yield. wikipedia.org This transformation highlights the efficiency of nucleophilic displacement at this position.

Research on analogous 3-(chloromethyl)isoxazole (B1366078) derivatives further illustrates the breadth of this reactivity. Studies have shown successful reactions with phenols under Williamson ether synthesis conditions, as well as with sodium methylate, various thiolates (sodium phenylthiolate, sodium benzylthiolate), and cyclic amines like morpholine (B109124). researchgate.net These reactions provide straightforward access to ethers, thioethers, and substituted amines, respectively. An alternative approach to fluorinated derivatives involves the nucleophilic substitution on related 5-bromomethyl derivatives to yield 5-fluoromethylisoxazoles. nih.gov

The following table summarizes the types of nucleophiles that have been successfully reacted with the chloromethyl group on the isoxazole C5 position, based on direct and analogous examples.

| Nucleophile Category | Specific Nucleophile | Reagent(s) | Product Functional Group | Reference(s) |

| Amine | Ammonia | Ammonium Hydroxide | Primary Amine (-CH₂NH₂) | wikipedia.org |

| Amine | Morpholine | Morpholine | Morpholinomethyl | researchgate.net |

| Alcohol/Alkoxide | Methoxide | Sodium Methylate | Methyl Ether (-CH₂OCH₃) | researchgate.net |

| Phenol | Substituted Phenols | Phenol, Base | Aryl Ether (-CH₂OAr) | researchgate.net |

| Thiol/Thiolate | Phenylthiolate | Sodium Phenylthiolate | Phenyl Thioether (-CH₂SPh) | researchgate.net |

| Thiol/Thiolate | Benzylthiolate | Sodium Benzylthiolate | Benzyl (B1604629) Thioether (-CH₂SCH₂Ph) | researchgate.net |

Bromine Atom Reactivity and Transformations

The bromine atom at the C3 position offers another handle for synthetic modification, primarily through two major reaction pathways: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoxazole ring makes it susceptible to SNAr, where the bromine atom can be displaced by strong nucleophiles. A documented example is the reaction of 3-bromo-5-aminomethyl-isoxazole with potassium hydroxide in refluxing methanol (B129727), which results in the substitution of the bromine atom with a methoxy (B1213986) group in 60% yield. wikipedia.org This reaction is facilitated by the ability of the heterocyclic ring to stabilize the negative charge of the Meisenheimer-like intermediate.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a standard substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively detailed, the reactivity of other 3-bromoisoxazoles and related bromo-heterocycles is well-established. beilstein-journals.org

Common cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C3 position. researchgate.net

Heck-Mizoroki Coupling: Reaction with alkenes to form a C-C bond and introduce a vinyl substituent. beilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed, offering a modular approach to elaborate the isoxazole core. rhhz.netyoutube.com

Rearrangement Reactions of Isoxazole Derivatives

Rearrangement reactions provide pathways to alternative heterocyclic structures from isoxazole precursors. One notable transformation applicable to related systems is the Boulton–Katritzky rearrangement. This reaction involves the recyclization of a heterocyclic system and has been observed in derivatives of isoxazolo[4,5-b]pyridines and benzo[d]isoxazoles. beilstein-journals.org

The Boulton-Katritzky rearrangement typically occurs when a suitable side chain is present on the isoxazole ring, which can participate in an intramolecular cyclization, ring-opening, and recyclization sequence. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted rearrangement to yield 3-hydroxy-2-(2-aryl wikipedia.orgnih.govrsc.orgtriazol-4-yl)pyridines. beilstein-journals.org This process involves the deprotonation of the hydrazone, which then acts as a nucleophile, attacking the isoxazole ring to initiate the rearrangement cascade. While not directly documented for this compound itself, functionalization of the molecule to introduce a suitable participating group could potentially open up this rearrangement pathway to generate novel heterocyclic systems.

Stereochemical Control and Regioselectivity in Reactions

The most significant aspect of regioselectivity concerning this compound lies in its synthesis. The construction of the 3,5-disubstituted isoxazole ring is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. organic-chemistry.orgcore.ac.uk The regiochemical outcome of this reaction is crucial for obtaining the desired isomer.

The synthesis of 5-chloromethyl-3-bromoisoxazole, as described by Varasi, provides a clear example. wikipedia.org The reaction involves the in-situ generation of bromo nitrile oxide from dibromoformaldoxime. This reactive 1,3-dipole then undergoes a cycloaddition with 2,3-dichloro-1-propene (B165496). The reaction proceeds with high regioselectivity to yield the this compound isomer. wikipedia.orgcolab.ws

This outcome is governed by both steric and electronic factors of the dipole and the dipolarophile. nih.gov The frontier molecular orbitals (FMOs) of the reactants dictate the preferred orientation of addition. In the case of nitrile oxide cycloadditions with terminal alkynes or alkenes, the reaction generally leads to the 3,5-disubstituted isoxazole as the major product, with the substituent from the nitrile oxide precursor ending up at the C3 position and the substituent from the alkyne/alkene at the C5 position. researchgate.net This predictable regioselectivity is a powerful tool in the synthesis of specifically functionalized isoxazoles, avoiding the formation of undesired isomers such as the 3,4-disubstituted product.

Applications and Structure Activity/property Relationship Sar/spr Studies of 3 Bromo 5 Chloromethyl Isoxazole Derived Compounds

Medicinal Chemistry Applications

The isoxazole (B147169) ring and its derivatives have been extensively investigated for their therapeutic potential across various disease areas. The unique electronic and steric properties conferred by the bromine and chloromethyl substituents on the 3-Bromo-5-(chloromethyl)isoxazole core make it a particularly interesting starting point for the development of novel therapeutic agents.

Development of Anti-inflammatory Agents

Isoxazole derivatives have shown considerable promise as anti-inflammatory agents. researchgate.netnih.gov The isoxazole ring can act as a bioisostere for other functional groups, and its derivatives have been found to exhibit potent anti-inflammatory effects. mdpi.com Research has demonstrated that certain isoxazole derivatives can modulate inflammatory pathways. For instance, some derivatives have been shown to activate the Nrf2/heme oxygenase-1 (HO-1) axis, a key protective pathway against oxidative stress and inflammation. nih.gov The potency of this activation is influenced by the nature of the substituent at the 3-position of the isoxazoline (B3343090) nucleus. nih.gov

In a study focused on synthesizing novel isoxazole derivatives, several compounds demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov Specifically, compounds with certain substitutions showed a high percentage of edema inhibition. nih.gov Molecular docking studies have further elucidated the potential mechanism of action, suggesting that these compounds may interact with the active site of the COX-2 enzyme. nih.gov

| Compound ID | In Vivo Anti-inflammatory Potential (% Edema Inhibition) |

| 5b | 75.68% (at 2h), 76.71% (at 3h) |

| 5c | 74.48% (at 2h), 75.56% (at 3h) |

| 5d | 71.86% (at 2h), 72.32% (at 3h) |

| Data derived from a study on synthesized isoxazole derivatives and their anti-inflammatory efficacy. nih.gov |

Exploration of Antimicrobial and Antifungal Potency

The antimicrobial properties of isoxazole derivatives have been a significant area of research. researchgate.netresearchgate.net The isoxazole scaffold is present in several clinically used antimicrobial agents. Studies have shown that modifications to the isoxazole ring can lead to compounds with a broad spectrum of activity against various bacterial and fungal strains. nih.gov

For example, a study on 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives reported that compound 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one exhibited a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov Another study highlighted that certain isoxazole derivatives showed weak activity against Bacillus subtilis and Candida albicans. Structure-activity relationship (SAR) studies have indicated that modifications at the 5-position of the isoxazole ring can enhance antimicrobial efficacy. Halogen substituents on a phenyl ring attached to the isoxazole core have been shown to significantly enhance antifungal activity. researchgate.net

| Organism | Antimicrobial Activity |

| Bacillus subtilis | Weak activity observed with some isoxazoles. |

| Candida albicans | Weak activity observed with some isoxazoles. |

| Trichophyton mentagrophytes | Good fungicidal activity with 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one. nih.gov |

| Staphylococcus aureus | Some isoxazole derivatives show noteworthy to moderate antibacterial effect. researchgate.net |

| Pseudomonas aeruginosa | Some isoxazole derivatives show noteworthy to moderate antibacterial effect. researchgate.net |

Investigations into Anticancer Activity and Synergistic Effects

The isoxazole moiety is a key component in several anticancer agents, and derivatives of this compound are actively being investigated for their potential in cancer therapy. researchgate.netmersin.edu.trnih.gov Research has shown that isoxazole derivatives can exhibit cytotoxic activity against various cancer cell lines. nih.gov

A study focusing on 3,5-diarylisoxazole derivatives identified a compound with high selectivity against prostate cancer cells (PC3) compared to non-tumorigenic cells. mersin.edu.tr Another series of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydro quinazolinone hybrids were synthesized and evaluated for their anticancer activity, with one compound showing promising results. nih.gov Furthermore, spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme crucial for the energy metabolism of cancer cells, and have demonstrated antiproliferative activity against pancreatic cancer cell lines. nih.gov

Interestingly, some isoxazole derivatives have shown synergistic effects when used in combination with existing chemotherapy drugs. For instance, isoxazole derivatives of comenic acid, when used with the antitumor drug Temozolomide, exhibited a synergetic effect in brain tumor chemotherapy models. researchgate.net This suggests a potential role for these compounds in combination therapies to enhance efficacy and reduce the toxicity of conventional treatments. researchgate.net

| Cancer Cell Line | Activity of Isoxazole Derivatives |

| Prostate Cancer (PC3) | High selectivity and cytotoxic effect observed with 3,5-diarylisoxazole derivatives. mersin.edu.tr |

| Pancreatic Cancer | A spirocyclic 3-bromo-4,5-dihydroisoxazole derivative strongly reduced cancer cell growth. nih.gov |

| MCF-7 (Breast Cancer) | New quinazoline-4(3H)-one derivatives were evaluated for their antiproliferative activity. nih.gov |

| SW480 (Colon Cancer) | New quinazoline-4(3H)-one derivatives were evaluated for their antiproliferative activity. nih.gov |

Neurobiological Applications and Central Nervous System Activity

Isoxazole derivatives have also been explored for their potential in treating central nervous system (CNS) disorders. The isoxazole ring can be found in compounds with anticonvulsant and other neurotropic activities. For instance, muscimol, a psychoactive isoxazole alkaloid, was synthesized using a bromo-isoxazole starting material. wikipedia.org

Derivatives of 3-bromo-4,5-dihydroisoxazole have been studied for their effects on Nrf2 activation, a transcription factor involved in cellular stress response mechanisms, which has implications for neurodegenerative diseases. nih.gov While direct studies on the neurobiological applications of this compound are not extensively detailed in the provided search results, the broader class of isoxazoles demonstrates a clear potential for CNS-related therapeutic development. mdpi.com

Antiviral and Immunosuppressant Research

The versatility of the isoxazole scaffold extends to antiviral and immunosuppressive applications. mdpi.com Isoxazole derivatives have been investigated for their ability to inhibit the replication of various viruses. For example, lumicitabine, a prodrug of a 2'-fluoro-4'-chloromethyl-cytidine derivative, emerged as a potent inhibitor of respiratory syncytial virus (RSV) replication. nih.gov

In the realm of immunology, isoxazole derivatives have demonstrated significant immunoregulatory properties. mdpi.com Certain N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have exhibited immunosuppressive activity in mouse and human experimental models. mdpi.com These compounds have been shown to suppress both humoral and cellular immune responses. mdpi.com The immunosuppressive action of some isoxazole derivatives may involve the induction of apoptosis in immune cells. mdpi.com

| Biological Target/Model | Activity of Isoxazole Derivatives |

| Respiratory Syncytial Virus (RSV) | Lumicitabine, an isoxazole derivative, showed potent inhibition of RSV replication. nih.gov |

| Humoral Immune Response | Significant suppression observed with 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. mdpi.com |

| Cellular Immune Response | An isoxazole[5,4-e]triazepine derivative effectively suppressed the cellular response to ovalbumin. mdpi.com |

Agrochemical Applications

Beyond medicinal chemistry, 3,5-disubstituted isoxazoles are recognized for their utility in the agricultural field. google.com The structural features of these compounds can be tailored to develop new pesticides and herbicides. For instance, a series of twelve 5-trihalomethyl-3-arylisoxazoles were synthesized and screened for their antibacterial and antifungal activities, with some exhibiting good in vitro anti-Cryptococcus activity. researchgate.net Additionally, certain isoxazole derivatives have shown significant antifungal and insecticidal activity against plant pathogenic fungi and insects. researchgate.net The development of novel 6-methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one, based on the structure of herbicidal 3-trifluoromethyl-1,1′-biphenyl derivatives, highlights the potential for isoxazole-related structures in creating new herbicidal agents. researchgate.net

Development of Herbicidal Compounds

The isoxazole moiety is a key component in several commercial herbicides. These compounds often act as pro-herbicides, where the isoxazole ring undergoes cleavage in the target plant to release the active herbicidal species. A prominent class of isoxazole herbicides targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants. Inhibition of HPPD leads to the bleaching of new growth, followed by plant death.

While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available research, its structural features make it a prime candidate for the synthesis of novel herbicidal agents. The reactive chloromethyl group at the 5-position allows for the introduction of various side chains, which can be designed to mimic the active diketonitrile form of HPPD inhibitors after metabolic activation in the plant.

For instance, the development of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has shown promising herbicidal activity. Although these compounds were synthesized from 5-cyclopropylisoxazole-4-carboxylic acid, the synthetic principles can be applied to derivatives of this compound. The key is the generation of an isoxazole-4-carboxamide structure, which can be achieved by converting the chloromethyl group of the title compound into a carboxylic acid or its derivative, followed by amidation.

Table 1: Herbicidal Activity of Isoxazole Derivatives

| Compound | Target Weed | Activity | Reference |

| Isoxaflutole | Broadleaf and grass weeds | HPPD inhibitor, pro-herbicide | rsc.org |

| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti | Growth inhibition, bleaching symptoms | beilstein-journals.org |

| 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Broadleaf and narrowleaf weeds | Pre- and post-emergent activity | rsc.org |

Design of Insecticidal Agents

Isoxazoline and isoxazole derivatives have emerged as a significant class of insecticides. tandfonline.com They primarily act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system, leading to hyperexcitation, paralysis, and death of the insect. mdpi.com

The versatile nature of this compound makes it a valuable starting material for creating novel insecticidal compounds. The chloromethyl group is a reactive handle that allows for the introduction of various arylthio or arylsulfonylmethyl groups, which have been shown to be important for insecticidal activity. A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, synthesized from a related 3-chloromethylisoxazole derivative, demonstrated the potential of this class of compounds as insecticides. researchgate.net The synthesis involves the reaction of the chloromethyl group with various aryl thiols.

Furthermore, the isoxazole ring can be a precursor to the more commonly found isoxazoline scaffold in modern insecticides. The development of novel isoxazoline derivatives often involves multi-step syntheses where an isoxazole intermediate could be a key building block.

Table 2: Insecticidal Activity of Isoxazole and Isoxazoline Derivatives

| Compound Class | Target Pests | Mechanism of Action | Reference |

| Aryl Isoxazoline Derivatives with Pyrazole-5-carboxamide | Mythimna separata | GABA receptor antagonist | mdpi.com |

| 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides | General insecticidal screening | Not specified | researchgate.net |

| Isoxazoline Derivatives with Acylhydrazine Moiety | Spodoptera frugiperda | GABA receptor antagonist | tandfonline.com |

Applications in Materials Science and Industrial Chemistry

The unique electronic and structural properties of the isoxazole ring have led to its incorporation into advanced organic materials. These materials can exhibit interesting photophysical properties, such as fluorescence, and can be designed to have liquid crystalline behavior.

Role in Advanced Organic Materials

Isoxazole derivatives have been investigated for their potential in creating photoluminescent materials and liquid crystals. researchgate.netnih.gov The rigid, planar structure of the isoxazole ring, combined with its dipole moment, can influence the molecular packing and electronic properties of the resulting materials. While specific examples starting directly from this compound are not prevalent in the literature, the reactive chloromethyl group provides a synthetic entry point to introduce this heterocycle into larger molecular architectures, such as polymers or liquid crystalline mesogens.

For example, polymers with pendant isoxazole rings have been synthesized and shown to possess interesting thermal properties. rsc.org The synthesis of such polymers could potentially be achieved by converting the chloromethyl group of this compound into a polymerizable functional group, such as a vinyl or acrylate (B77674) group.

Similarly, the incorporation of the isoxazole moiety into the core of a molecule can induce liquid crystalline phases. beilstein-journals.orgresearchgate.net The ability to introduce various substituents at the 3- and 5-positions of the isoxazole ring, facilitated by starting materials like this compound, allows for the fine-tuning of the mesomorphic properties.

Utility as Chiral Ligands in Asymmetric Synthesis

Chiral oxazoline-based ligands are a cornerstone of modern asymmetric catalysis, used to induce enantioselectivity in a wide range of metal-catalyzed reactions. The synthesis of these ligands often involves the condensation of a chiral amino alcohol with a carboxylic acid derivative.

Although the direct use of this compound for the synthesis of chiral ligands is not widely reported, its structure presents a viable platform for the creation of novel isoxazole-containing chiral ligands. The chloromethyl group could be transformed into a coordinating group, or the bromine atom could be utilized in cross-coupling reactions to attach a phosphine (B1218219) or another coordinating moiety. The isoxazole ring itself can act as a coordinating N-donor.

The development of chiral bis(oxazoline) and phosphino-oxazoline (PHOX) ligands has demonstrated the power of these structures in asymmetric catalysis. The modular nature of their synthesis allows for the systematic variation of steric and electronic properties to optimize catalyst performance for a specific reaction. The incorporation of an isoxazole unit, accessible from this compound, could lead to a new class of ligands with unique properties.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Impact of Substitution Patterns on Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

In the context of herbicidal activity , for HPPD inhibitors, the substituents on the isoxazole ring play a crucial role in the stability of the pro-herbicide and its conversion to the active diketonitrile form. For N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, the presence of a cyclopropyl (B3062369) group at the 5-position and a substituted benzylamine (B48309) at the 4-carboxamide position were found to be important for activity. beilstein-journals.org The electronic nature of the substituents on the benzyl (B1604629) ring can significantly influence the herbicidal potency.

For insecticidal activity , in the case of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, the nature of the substituents on the aryl ring of the thioether moiety has a significant impact on the insecticidal efficacy. researchgate.net Electron-withdrawing or electron-donating groups on the aryl ring can modulate the electronic properties of the molecule and its interaction with the GABA receptor. For aryl isoxazoline derivatives, the substituents on the phenyl ring at the 5-position and the nature of the amide group at the 3-position are critical for potent insecticidal activity. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches

The reactive nature of the chloromethyl group on the this compound scaffold makes it a versatile synthon for creating diverse molecular libraries. In medicinal chemistry, this starting material is utilized to generate novel compounds whose biological activities are then rationalized and optimized using computational drug design methodologies. These methods are broadly categorized into ligand-based and structure-based approaches, both of which are instrumental in elucidating structure-activity relationships (SAR) and guiding the development of more potent and selective agents.

Ligand-Based Drug Design (LBDD)

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a series of molecules with known activities to derive a model that predicts the activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) is a primary example of LBDD.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For isoxazole derivatives, QSAR models have been successfully developed to predict their anti-inflammatory activity. nih.gov In one such study, a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles were synthesized and evaluated. A QSAR model was then generated, which showed a strong correlation between the predicted and observed anti-inflammatory effects, confirming the model's predictive power. nih.gov

Another study focused on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed robust 3D-QSAR models. The CoMFA model yielded a cross-validation coefficient (q²) of 0.664 and a non-cross-validation coefficient (r²) of 0.960, while the CoMSIA model gave a q² of 0.706 and an r² of 0.969, both indicating excellent predictive ability. nih.gov The contour maps from these models revealed that hydrophobicity at the R₂ position and an electronegative group at the R₃ position were critical for agonistic activity. nih.gov

Table 1: 3D-QSAR Model Validation and Field Contributions for Isoxazole-Based FXR Agonists nih.gov

| Model | q² (Cross-Validation) | r² (Non-Cross-Validation) | r²_pred (Test Set) | Field Contribution |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Steric: 42.1%, Electrostatic: 57.9% |

| CoMSIA | 0.706 | 0.969 | 0.866 | Hydrogen Bond Donor: 30.3% (highest) |

Structure-Based Drug Design (SBDD)

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based methods like molecular docking can be used. This approach simulates the interaction between a ligand and its target protein, providing insights into binding modes and energies, which helps in optimizing the ligand's structure.

Molecular Docking Studies

Molecular docking has been extensively applied to isoxazole derivatives to understand their mechanism of action against various biological targets, including cyclooxygenase (COX) enzymes, cancer-related proteins, and microbial enzymes.

In a study evaluating isoxazole-carboxamide derivatives as COX inhibitors, molecular docking was used to elucidate the binding interactions within the active sites of COX-1 and COX-2 enzymes. nih.gov The results showed that compound A13 , the most potent derivative, oriented its 5-methyl-isoxazole ring toward a secondary binding pocket in the COX-2 enzyme. This orientation was facilitated by a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, leading to ideal binding interactions. nih.gov The docking studies successfully rationalized the compound's high potency (IC₅₀ = 13 nM) and selectivity for COX-2. nih.gov

Table 2: COX Inhibition Data for Lead Isoxazole-Carboxamide Derivative A13 nih.gov

| Compound | Target | IC₅₀ | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | COX-1 | 64 nM | 4.63 |

Similarly, in the pursuit of novel anticancer agents, docking simulations were performed on 3,5-diarylisoxazole derivatives targeting the Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov The binding mode of the most promising compound (compound 26 ) was investigated in detail. The study combined docking simulations with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to understand the molecular-level interactions driving its activity against prostate cancer cells. nih.gov

Another investigation focused on isoxazole derivatives as anti-inflammatory agents targeting the COX-2 enzyme (PDB ID: 4COX). orientjchem.org The docking results for a series of synthesized compounds helped to explain their varying activities. The interactions observed in the docking simulation, such as hydrogen bonds and hydrophobic interactions with key residues in the active site, correlated with the experimentally determined anti-inflammatory effects. orientjchem.orgimpactfactor.org

Computational studies also guided the development of a spirocyclic 3-bromo-4,5-dihydroisoxazole as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a target for anticancer agents. nih.gov The computational analysis confirmed that the rigid conformation of the spirocyclic inhibitor was crucial for stabilizing its interaction within the binding site, which in turn facilitates the covalent bond formation with a key cysteine residue. nih.gov This structure-based insight was vital for explaining the high reactivity and cellular activity of the compound. nih.gov

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry offers new avenues for the efficient and environmentally friendly production of 3-Bromo-5-(chloromethyl)isoxazole and its derivatives. Future research will likely focus on moving beyond traditional synthetic routes to embrace more sustainable practices. Key areas of development include:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. For instance, a one-pot metal-free [3+2] cycloaddition of a suitable bromo-nitrile oxide with a chloro-alkene could provide a direct and atom-economical route to the target molecule. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for the synthesis of heterocyclic compounds.

Green Solvents and Catalysts: Research into the use of environmentally benign solvents, such as ionic liquids or water-based systems, will be crucial for reducing the environmental impact of synthesis. nih.gov Furthermore, the development of novel, non-toxic catalysts can replace harsher reagents traditionally used in heterocyclic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields for the synthesis of isoxazole (B147169) derivatives. This technique offers a more energy-efficient alternative to conventional heating methods.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Advantages | Potential Challenges |

| Traditional Synthesis | Well-established procedures | Often requires harsh reagents, multiple steps, and generates significant waste |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective | Requires careful optimization of reaction conditions |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup costs can be high |

| Green Chemistry Approaches | Reduced environmental impact, increased safety | Identification of suitable green solvents and catalysts can be challenging |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Potential for localized overheating and side reactions |

Advanced Computational Design and High-Throughput Screening of Derivatives

The integration of computational tools and high-throughput screening (HTS) is set to revolutionize the discovery of new drug candidates based on the this compound scaffold.

Computational Design:

Molecular Docking: This technique allows for the virtual screening of large libraries of potential derivatives against the binding site of a specific biological target. By predicting the binding affinity and mode of interaction, researchers can prioritize the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic properties of this compound and its derivatives, providing insights into their reactivity and potential interactions with biological macromolecules. elsevierpure.com

High-Throughput Screening (HTS):

HTS enables the rapid testing of thousands of compounds for their ability to modulate a specific biological target. nih.gov A library of derivatives of this compound, synthesized based on computational predictions, could be screened against a panel of disease-relevant targets to identify "hit" compounds for further optimization. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The isoxazole nucleus is a common feature in a wide range of biologically active compounds, suggesting that derivatives of this compound could have therapeutic potential in various disease areas. nih.govexlibrisgroup.com Future research should focus on exploring novel biological targets beyond those traditionally associated with isoxazoles.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Apoptosis-related proteins (e.g., Bcl-2), Histone Deacetylases (HDACs) | Isoxazole derivatives have shown promise as anticancer agents. researchgate.netespublisher.com |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Viral proteases | The isoxazole scaffold can be modified to target key microbial pathways. researchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Certain isoxazole derivatives exhibit anti-inflammatory properties. nih.gov |

| Neurological Disorders | GABAA receptors, Monoamine oxidase (MAO) | The structural similarity to known neuroactive compounds warrants investigation. wikipedia.org |

Design and Synthesis of Multi-Targeted Therapies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapies that can modulate multiple biological targets simultaneously. The this compound scaffold is well-suited for the development of multi-targeted ligands. By strategically modifying the substituents on the isoxazole ring, it is possible to design molecules that can interact with two or more distinct biological targets. For example, a derivative could be designed to inhibit both a key kinase involved in tumor growth and a protein that confers drug resistance. This approach could lead to more effective therapies with a reduced likelihood of resistance development.

Integration with Personalized Medicine and Precision Chemistry Approaches

The future of medicine lies in a personalized approach, where treatments are tailored to the individual genetic and molecular profile of a patient's disease. The development of derivatives of this compound can be integrated with this paradigm.

Companion Diagnostics: Biomarkers could be identified that predict a patient's response to a particular isoxazole-based drug. This would allow for the selection of patients who are most likely to benefit from the therapy.

Targeted Drug Delivery: The this compound core could be incorporated into drug delivery systems that specifically target diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Precision Chemistry: By understanding the specific molecular alterations driving a patient's disease, chemists can design highly specific inhibitors based on the this compound scaffold. This "precision chemistry" approach aims to create drugs that are maximally effective and minimally toxic for a given individual.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(chloromethyl)isoxazole, and how do reaction conditions influence product yield?

- Methodological Answer : A widely used approach involves cyclization of substituted aromatic oximes. For example, substituted benzaldehydes are converted to oximes using hydroxylamine hydrochloride, followed by cyclization with dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield 5-(chloromethyl)-3-substituted phenyl isoxazoles. Chlorination of intermediate alcohols (e.g., (3-substituted phenyl)isoxazol-5-yl)methanol) with agents like NCS or thionyl chloride achieves the final product . Microwave-assisted synthesis has been reported to enhance regioselectivity and reduce reaction times .

Q. How is this compound characterized post-synthesis, and what analytical techniques validate its purity?

- Methodological Answer : Post-synthesis characterization typically employs a combination of:

- Spectroscopy : IR to confirm functional groups (e.g., C-Cl stretching at ~600 cm⁻¹), ¹H/¹³C-NMR for structural elucidation (e.g., isoxazole ring protons at δ 6.5–7.0 ppm), and mass spectrometry for molecular ion verification .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or GC-MS ensures purity .

- Elemental analysis : Validates empirical composition (e.g., C, H, N, Br, Cl percentages) .

Q. What biological activities have been reported for this compound derivatives, and how are these assays designed?

- Methodological Answer : Derivatives exhibit anti-inflammatory, antibacterial (E. coli, S. aureus), and antifungal (C. albicans) activities. Bioassays involve:

- In vitro testing : Minimum inhibitory concentration (MIC) determination via broth microdilution .

- Enzyme inhibition studies : Glutathione reductase (GR) and glutathione S-transferase (GST) inhibition assays using purified human erythrocyte enzymes, with IC₅₀ values calculated via spectrophotometric methods .

Advanced Research Questions

Q. How do substituent effects on the isoxazole ring influence regioselectivity in cycloaddition reactions?

- Methodological Answer : Substituents like bromine and chloromethyl groups direct 1,3-dipolar cycloadditions. For example, bromine at position 3 stabilizes intermediates via electron-withdrawing effects, favoring nitrile oxide cycloaddition at position 5. Computational studies (DFT) predict transition-state geometries and regioselectivity trends, validated experimentally by NMR monitoring of reaction intermediates .

Q. What mechanistic insights have been gained from photodissociation studies of isoxazole derivatives?

- Methodological Answer : Photodissociation of isoxazole derivatives reveals low-energy conical intersections between S₁ and S₀ states, leading to both direct (C-Br bond cleavage) and indirect (ring-opening) pathways. Time-resolved spectroscopy and quantum dynamics simulations identify branching ratios for competing dissociation channels .

Q. How can contradictions in biological activity data for structurally similar derivatives be resolved?

- Methodological Answer : Discrepancies often arise from differences in:

- Substituent polarity : Chloromethyl groups enhance membrane permeability, increasing antibacterial efficacy compared to hydroxylmethyl analogs .

- Assay conditions : Variations in microbial strains (e.g., gram-positive vs. gram-negative) or enzyme isoforms (e.g., GST-π vs. GST-μ) require standardized protocols .

- Statistical validation : Multivariate analysis (e.g., PCA) correlates structural descriptors (logP, polar surface area) with activity trends .

Q. What computational strategies are effective in predicting the agrochemical potential of this compound derivatives?

- Methodological Answer : Molecular docking against target proteins (e.g., fungal cytochrome P450 enzymes) and molecular dynamics simulations assess binding stability. QSAR models trained on herbicidal activity datasets (e.g., inhibition of acetolactate synthase) prioritize derivatives with optimal steric and electronic profiles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal chlorination agents for synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。